3-Fluorobenzyl bromide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBZBMXPJYMXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060025 | |
| Record name | Benzene, 1-(bromomethyl)-3-fluoro- | |
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Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-41-7 | |
| Record name | 3-Fluorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 1-(bromomethyl)-3-fluoro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorobenzyl bromide | |
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| Record name | Benzene, 1-(bromomethyl)-3-fluoro- | |
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| Record name | Benzene, 1-(bromomethyl)-3-fluoro- | |
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| Record name | α-bromo-m-fluorotoluene | |
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Synthetic Methodologies and Route Development for 3 Fluorobenzyl Bromide
Established Synthetic Pathways
Established synthetic routes to 3-Fluorobenzyl bromide often begin with precursors that already possess the desired 3-fluoro substitution pattern, allowing for controlled and selective synthesis.
Conversion from 3-Fluorobenzyl Chloride
A common and straightforward method for preparing this compound is through a halogen exchange reaction, specifically by converting the more readily available 3-Fluorobenzyl chloride. This transformation is typically achieved via the Finkelstein reaction, which involves treating the alkyl chloride with an alkali metal bromide salt. wikipedia.org
In a typical procedure, 3-Fluorobenzyl chloride is reacted with a bromide salt, such as sodium bromide or lithium bromide, in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction equilibrium is driven towards the product by taking advantage of the differential solubility of the resulting halide salts; for instance, sodium chloride is poorly soluble in acetone and precipitates out of the solution, thereby pushing the reaction to completion according to Le Châtelier's principle. wikipedia.org While the classic Finkelstein reaction is highly effective for primary benzylic halides, catalysts may sometimes be employed to enhance reaction rates. wikipedia.orggoogle.com
Table 1: Finkelstein Reaction for this compound Synthesis
| Parameter | Details |
|---|---|
| Starting Material | 3-Fluorobenzyl Chloride |
| Reagent | Sodium Bromide (NaBr) or Lithium Bromide (LiBr) |
| Solvent | Acetone, Dimethylformamide (DMF) |
| Reaction Type | SN2 Halogen Exchange |
| Driving Force | Precipitation of insoluble sodium chloride |
Multi-Step Approaches for Controlled Synthesis
Multi-step syntheses provide excellent control over regiochemistry, ensuring the production of the desired 3-fluoro isomer with high purity. These methods typically start from 3-substituted fluorinated precursors.
One of the most reliable multi-step routes begins with 3-Fluorotoluene (B1676563) . The synthesis involves the radical bromination of the benzylic methyl group. This reaction, often a variant of the Wohl-Ziegler reaction, uses N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride. evitachem.comsigmaaldrich.com The reaction is typically initiated by heat or UV light. This method is highly selective for the benzylic position, minimizing the formation of ring-brominated byproducts. evitachem.com
Another important multi-step pathway starts from 3-Fluorobenzyl alcohol . The hydroxyl group can be converted to a bromide using various brominating agents. A common laboratory method involves treatment with phosphorus tribromide (PBr₃) in an anhydrous solvent like toluene (B28343) or dichloromethane. google.comgoogle.comresearchgate.net The reaction conditions, such as temperature, must be carefully controlled to prevent side reactions. An alternative is using a solution of hydrogen bromide in acetic acid.
| Starting Material | Reagents | Reaction Type | Key Advantage |
| 3-Fluorotoluene | N-Bromosuccinimide (NBS), Radical Initiator (AIBN) | Free-Radical Bromination | High selectivity for the benzylic position |
| 3-Fluorobenzyl alcohol | Phosphorus Tribromide (PBr₃) or HBr/Acetic Acid | Nucleophilic Substitution | Utilizes a readily available precursor |
Advanced and High-Yield Preparations
For industrial-scale production, advanced synthetic methods that are more atom-economical and have higher throughput are often preferred.
One-Step Bromomethylation of Fluorobenzene (B45895)
A more direct and potentially cost-effective approach is the one-step bromomethylation of fluorobenzene. chemicalbook.com This electrophilic aromatic substitution reaction introduces the bromomethyl group directly onto the fluorinated ring. The reaction typically involves treating fluorobenzene with formaldehyde (B43269) (or its trimer, paraformaldehyde) and hydrogen bromide, often in the presence of a catalyst.
However, a significant challenge in this approach is controlling the regioselectivity. The fluorine atom is an ortho-, para-director, meaning that the electrophilic substitution will tend to occur at the positions ortho and para to the fluorine atom (positions 2, 4, and 6). To obtain the desired 3-substituted (meta) product, reaction conditions must be carefully manipulated to overcome the natural directing effects of the fluorine substituent. This often results in a mixture of isomers, which necessitates a complex purification process.
Optimizing the one-step bromomethylation is critical for maximizing the yield of the desired meta-isomer and minimizing byproducts. Key parameters that require careful control include:
Reagent Ratios : The molar ratio of fluorobenzene to the bromomethylating agents (formaldehyde and HBr) must be optimized. An excess of the bromomethylating agent can lead to the formation of bis(bromomethyl)fluorobenzene impurities.
Catalyst : While the reaction can proceed with strong acid alone, Lewis acid catalysts may be used to enhance the reaction rate. The choice and concentration of the catalyst can influence the isomer distribution.
Temperature and Time : Reaction temperature and duration are crucial. Higher temperatures can increase reaction rates but may also promote the formation of undesired side products and polymers. Precise temperature control is necessary to balance reaction efficiency with product stability. chemimpex.com
Solvent : The choice of solvent can affect the solubility of reagents and intermediates, influencing reaction rates and selectivity.
As a key intermediate for active pharmaceutical ingredients (APIs), the purity of this compound is paramount. thermofisher.comshlzpharma.com High purity, often exceeding 98% or 99%, is required to ensure the quality and safety of the final drug product. chemimpex.comindiamart.com
In contrast, multi-step syntheses starting from pure 3-fluorotoluene or 3-fluorobenzyl alcohol offer superior control over isomer purity. Although these routes involve more steps, they often provide a more reliable and ultimately more efficient path to producing this compound that meets the stringent purity requirements for pharmaceutical applications. The final product purity is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Derivatization-Based Synthesis of Functionalized this compound Analogues
The chemical reactivity of this compound allows it to serve as a versatile starting material for the synthesis of various functionalized analogues. Through derivatization reactions, the benzylic bromide can be substituted to introduce different functional groups, leading to the creation of novel compounds with specific applications in areas such as peptide chemistry and the development of chemical tools like protecting groups. These derivatization strategies leverage the inherent properties of the 3-fluorobenzyl moiety while introducing new functionalities to tailor the molecule for specialized purposes.
Synthesis of 3-Azide-4-fluorobenzyl Bromide for Amino Acid Analogues
A significant application of derivatization is the synthesis of precursors for unnatural amino acids, which are valuable tools in chemical biology for studying protein structure and function. One such precursor, 3-azide-4-fluorobenzyl bromide, has been synthesized for the creation of photoactive phenylalanine analogues. Current time information in Bangalore, IN. The presence of the azide (B81097) group allows for photoaffinity labeling, a powerful technique to identify molecular interactions, while the fluorine atom can enhance the stability of the reactive nitrene intermediate generated upon photolysis. Current time information in Bangalore, IN.
The synthesis of 3-azide-4-fluorobenzyl bromide is a multi-step process beginning with commercially available 4-fluorobenzaldehyde (B137897). The key steps are outlined below: Current time information in Bangalore, IN.
Nitration: 4-fluorobenzaldehyde is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to produce 4-fluoro-3-nitrobenzaldehyde (B1361154).
Reduction of Aldehyde: The aldehyde group of 4-fluoro-3-nitrobenzaldehyde is reduced to a primary alcohol using sodium borohydride (B1222165) (NaBH₄).
Hydrogenolysis and Azidation: The nitro group is then reduced, and a subsequent azidation step is performed to yield 3-azide-4-fluorobenzyl alcohol.
Bromination: Finally, the benzyl (B1604629) alcohol is brominated to afford the target compound, 3-azide-4-fluorobenzyl bromide. Current time information in Bangalore, IN.
This synthesized bromide is then used in asymmetric synthesis, such as Schöllkopf's alkylation method, to be incorporated into amino acid structures, ultimately yielding products like N-Fmoc-protected 3-azide-4-fluoro-l-phenylalanine. Current time information in Bangalore, IN.
Table 1: Synthetic Route for 3-Azide-4-fluorobenzyl Bromide
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | 4-Fluorobenzaldehyde | HNO₃, H₂SO₄ | 4-Fluoro-3-nitrobenzaldehyde |
| 2 | 4-Fluoro-3-nitrobenzaldehyde | NaBH₄ | 4-Fluoro-3-nitrobenzyl alcohol |
| 3 | 4-Fluoro-3-nitrobenzyl alcohol | Hydrogenolysis, then Azidation | 3-Azide-4-fluorobenzyl alcohol |
Precursor Synthesis for Protecting Group Development
Derivatives of this compound are also synthesized to act as precursors for novel protecting groups in organic synthesis. Protecting groups are essential for masking reactive functional groups during multi-step syntheses of complex molecules like oligosaccharides. nih.govuniversiteitleiden.nl A notable example is the development of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl (TBDPSOFB) group, a specialized alcohol-protecting group. nih.govnih.gov
The precursor for introducing this protecting group is 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl bromide , a functionalized analogue of this compound. nih.gov The synthesis of this precursor begins with 3-fluoro-4-hydroxybenzoic acid and involves the following key transformations: nih.gov
Silylation: The phenolic hydroxyl group of 3-fluoro-4-hydroxybenzoic acid is protected by reacting it with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of triethylamine.
Reduction of Carboxylic Acid: The carboxylic acid moiety of the resulting intermediate is reduced to a primary alcohol using a strong reducing agent like lithium aluminium hydride (LiAlH₄). This step yields 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl alcohol.
Bromination: The final step is the conversion of the benzyl alcohol to the corresponding benzyl bromide. This is achieved using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), affording 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl bromide in high yield. nih.gov
This synthesized bromide can then be used to introduce the TBDPSOFB protecting group onto alcohol functionalities. The presence of the fluorine atom enhances the group's stability towards oxidizing conditions, making it orthogonal to other protecting groups like the p-methoxybenzyl (PMB) ether, which can be selectively removed. The TBDPSOFB group itself can be cleaved under specific desilylation conditions, such as with tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.govnih.govacs.org
Table 2: Synthesis of a Protecting Group Precursor
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | 3-Fluoro-4-hydroxybenzoic acid | TBDPSCl, Et₃N | tert-Butyl(2-fluoro-4-(methoxycarbonyl)phenoxy)diphenylsilane |
| 2 | Product from Step 1 | LiAlH₄ | 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl alcohol |
Mechanistic Investigations and Reactivity Profiling of 3 Fluorobenzyl Bromide
Nucleophilic Substitution Reactions at the Benzylic Position
The primary reaction pathway for 3-fluorobenzyl bromide is nucleophilic substitution at the benzylic carbon, where the bromine atom is displaced by a nucleophile. This reactivity is characteristic of benzylic halides, which are particularly susceptible to such reactions. cymitquimica.commsu.edu The presence of both chlorine and fluorine atoms on a benzyl (B1604629) group can introduce unique electronic properties that influence its reactivity in these substitutions. cymitquimica.com
Elucidation of SN1 versus SN2 Pathways
Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular SN1 reaction and the bimolecular SN2 reaction. masterorganicchemistry.com The choice of pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, and the solvent. spcmc.ac.inlibretexts.org
SN2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. youtube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com Primary benzylic halides like this compound are expected to favor the SN2 mechanism due to the relatively unhindered nature of the benzylic carbon. spcmc.ac.inkhanacademy.org Strong nucleophiles and polar aprotic solvents promote the SN2 pathway. libretexts.org
SN1 Mechanism: This two-step mechanism begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.comyoutube.com This pathway is favored by substrates that can form stable carbocations. msu.edu Benzylic halides are particularly adept at stabilizing carbocations through resonance with the adjacent aromatic ring, making the SN1 pathway plausible. msu.edukhanacademy.org Tertiary benzylic halides strongly favor this route. khanacademy.org For this compound, an SN1 mechanism could be facilitated by using polar protic solvents and weak nucleophiles. libretexts.org
For this compound, a primary benzylic halide, the SN2 pathway is generally predominant. However, its benzylic nature means that under conditions that favor ionization (e.g., polar protic solvents), the SN1 pathway can compete or even dominate. msu.edukhanacademy.org
Influence of Nucleophile Structure on Reaction Outcome
The structure and reactivity of the nucleophile play a critical role in the outcome of substitution reactions with this compound. Strong, less sterically hindered nucleophiles generally favor a rapid SN2 reaction.
Various nucleophiles have been successfully employed in reactions with this compound and related structures. These include:
Amine derivatives, such as in the synthesis of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine. evitachem.com
Azide (B81097) ions, which are strong nucleophiles commonly used to study the kinetics of substitution reactions. researchgate.net
Thiolates, which are excellent nucleophiles for forming aryl thioethers. mit.edu
Organolithium reagents, which act as potent carbon-based nucleophiles. researchgate.net
Fluoride (B91410) ions, used in halogen exchange reactions, can be delivered from various sources like Et3N·3HF, sometimes in combination with AgF to enhance reactivity. rsc.orgrsc.org
The reaction of benzyl bromides with the (CF3)2CFS− anion, generated from HFP/CsF/S8, proceeds in a nucleophilic manner to yield the corresponding heptafluoroisopropylthiolated products. cas.cn
Impact of Fluorine Substitution on Reactivity and Selectivity
The fluorine atom at the meta-position exerts a significant electronic influence on the reactivity of the benzylic center, primarily through its strong inductive electron-withdrawing effect (-I). masterorganicchemistry.com
Effect on SN2 Reactions: The inductive withdrawal of electron density by the meta-fluorine atom makes the benzylic carbon more electrophilic. This increased positive character enhances its susceptibility to attack by a nucleophile, potentially accelerating the rate of an SN2 reaction. Studies on related fluorinated alkyl bromides have shown that fluorine substituents close to the reaction center significantly decelerate the SN2 rate, but this effect is highly dependent on the position. researchgate.net For a meta-substituent on a benzyl ring, the effect is more subtle than for alpha- or beta-fluorine atoms on an alkyl chain.
Effect on SN1 Reactions: In an SN1 mechanism, the rate-determining step is the formation of the benzylic carbocation. The electron-withdrawing nature of the fluorine atom destabilizes this positively charged intermediate. This destabilization increases the activation energy for the ionization step, thereby slowing down the rate of an SN1 reaction.
Therefore, the meta-fluorine substituent in this compound is expected to slightly favor the SN2 pathway over the SN1 pathway compared to unsubstituted benzyl bromide.
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions often proceed under milder conditions and with higher functional group tolerance than traditional methods.
Palladium-Catalyzed Cross-Coupling with Organometallic Reagents
Palladium catalysts are highly effective for coupling benzyl halides with various organometallic partners. rsc.org this compound has been used in the synthesis of palladium(II) complexes that serve as pre-catalysts for cross-coupling reactions involving C-H activation. mdpi.comresearchgate.net An efficient method for the cross-coupling of benzyl bromides with lithium acetylides uses a palladium catalyst, proceeding rapidly at room temperature and tolerating numerous functional groups. rsc.org
Below is a table summarizing the palladium-catalyzed cross-coupling of various benzyl bromides with lithium acetylides, demonstrating the general applicability of the method. rsc.org
| Benzyl Bromide Substrate | Lithium Acetylide | Product | Yield (%) |
|---|---|---|---|
| Benzyl bromide | Li-C≡CSi(CH3)3 | 3-Phenyl-1-(trimethylsilyl)prop-1-yne | 94 |
| 4-Methylbenzyl bromide | Li-C≡CSi(CH3)3 | 1-Methyl-4-((3-(trimethylsilyl)prop-2-yn-1-yl)methyl)benzene | 91 |
| 4-(Trifluoromethyl)benzyl bromide | Li-C≡CSi(CH3)3 | 1-((3-(trimethylsilyl)prop-2-yn-1-yl)methyl)-4-(trifluoromethyl)benzene | 75 |
| This compound | Li-C≡CSi(i-Pr)3 | (3-(3-Fluorophenyl)prop-1-yn-1-yl)triisopropylsilane | 75 |
| 4-(Methoxycarbonyl)benzyl bromide | Li-C≡CSi(CH3)3 | Methyl 4-((3-(trimethylsilyl)prop-2-yn-1-yl)methyl)benzoate | 78 |
Copper-Catalyzed Reactions with Various Organolithium Reagents
Copper-catalyzed cross-coupling reactions provide a cost-effective and efficient alternative for C-C bond formation. organic-chemistry.org These reactions have been successfully applied to the alkylation of organolithium reagents with alkyl halides. organic-chemistry.orgkyoto-u.ac.jp The mechanism is proposed to involve the formation of a copper(I) complex that reacts with the benzyl bromide via a single-electron transfer (SET) process to generate a benzyl radical, which then couples to form the product. sustech.edu.cn
While primary alkyl bromides react efficiently, the scope can be extended to various organolithium reagents, including aryl and alkenyl lithium species, often with improved yields compared to uncatalyzed reactions. organic-chemistry.org A general copper-catalyzed method has been developed for the cross-coupling of benzyl bromides with air- and moisture-stable aryl nucleophiles like arylboronate esters. sustech.edu.cn The success of these reactions often relies on the choice of ligand and base. sustech.edu.cn For instance, the coupling of (1-bromoethyl)benzene (B1216412) with 4-acetylphenylboronate ester proceeds in 90% yield using CuI, a specific ligand (L7), and LiOtBu in DMSO. sustech.edu.cn Such methodologies are applicable to this compound for the synthesis of complex 1,1-diarylalkane structures.
Nickel-Catalyzed Transformations and Mechanistic Insights
Nickel-catalyzed cross-coupling reactions have become powerful methods for forming carbon-carbon and carbon-heteroatom bonds, often showing reactivity complementary to more common palladium catalysts. nih.gov this compound serves as a valuable electrophile in such transformations. The catalytic cycle of these reactions often involves Ni(0)/Ni(II) or potentially Ni(I)/Ni(III) intermediates. nih.gov The process typically begins with the oxidative addition of the benzyl bromide to a low-valent nickel center.
In the context of cross-coupling reactions, organometallic reagents derived from 3-fluorobenzyl halides are utilized. For instance, 3-fluorobenzylmanganese(II) chloride can be prepared and subsequently used in nickel-catalyzed reactions. uni-muenchen.de The success of nickel-catalyzed couplings, especially those involving secondary benzylic halides, often hinges on accelerating the transmetalation step to outcompete side reactions like beta-hydride elimination. d-nb.info The use of specific reagents, such as lithium aryl zincates, has been shown to facilitate this crucial transmetalation step in nickel-catalyzed asymmetric Suzuki-Miyaura couplings. d-nb.info
Mechanistic studies on related systems provide insight into the processes involving this compound. For example, in nickel-catalyzed couplings of fluorinated aromatic compounds, it has been suggested that nickelacyclopropane intermediates may form, which then facilitate a formal oxidative addition. beilstein-journals.org The subsequent steps of fluorine elimination and transmetalation can occur concurrently. beilstein-journals.org The nature of the nickel precursor, such as Ni(cod)₂, and the presence of additives can significantly influence reaction outcomes. beilstein-journals.org
Ligand Design and Catalyst Optimization for Selective C-C Bond Formation
For instance, in nickel-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is crucial. nih.gov Bulky monophosphines have been investigated to establish structure-speciation relationships and their effect on catalytic reactivity in Suzuki-Miyaura couplings. nih.gov The in situ generation of the active Ni(0) catalyst, for example, from the reduction of a Ni(II) salt like NiCl₂(PPh₃)₂ with zinc powder, is a common strategy where the phosphine ligand is integral to the active species. nih.gov
Catalyst optimization also involves screening various additives and reaction conditions. In the nickel-catalyzed coupling of 2-fluoronaphtho[2,1-b]furan with arylboronic acids, PCy₃ was used as a ligand, and the addition of a chelating diene like 1,5-cyclooctadiene (B75094) (cod) was found to improve the yield, likely by stabilizing the regenerated zero-valent nickel species. beilstein-journals.org The development of hybrid catalysts, which combine a π-acidic metal complex with an organocatalyst, represents another frontier in catalyst design for selective C-C bond formation, where ligand design is essential to prevent catalyst poisoning. marquette.edu
Table 1: Representative Nickel-Catalyzed Cross-Coupling of an Aryl Fluoride with an Arylboronic Acid
| Parameter | Condition | Result |
| Catalyst | Ni(cod)₂ (10 mol %) | Desired product obtained in 75% yield. beilstein-journals.org |
| Ligand | PCy₃ (20 mol %) | Effective in promoting the coupling reaction. beilstein-journals.org |
| Base | K₂CO₃ (2.0 equiv) | Used to facilitate the reaction. beilstein-journals.org |
| Temperature | 80 °C | Initial reaction temperature. beilstein-journals.org |
| Optimization | Reaction at room temperature | Yield improved to quantitative. beilstein-journals.org |
Reduction Reactions and Functional Group Transformations
This compound is a versatile substrate for a variety of functional group transformations, primarily through nucleophilic substitution at the benzylic carbon. The bromine atom is a good leaving group, and the adjacent aromatic ring provides resonance stabilization to the transition state, facilitating these reactions. smolecule.com This reactivity allows for the introduction of the 3-fluorobenzyl moiety into a wide range of molecules. chemimpex.com
It is frequently used as an electrophile in alkylation reactions. For example, it reacts with nucleophiles like preformed imidazo[1,5-a]pyrimidine (B3256623) intermediates in SN2-type alkylations under basic conditions (e.g., potassium carbonate in acetonitrile) to form new C-N bonds. smolecule.com Similarly, it can be used to alkylate sulfonyl-stabilized carbanions to create new C-C bonds. rsc.orgrsc.org These reactions highlight its utility as a building block in the synthesis of more complex structures. chemimpex.com
Beyond simple alkylations, this compound can be used to introduce protecting groups onto alcohols. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, for instance, is a protecting group introduced via the corresponding benzyl bromide. researchgate.netnih.gov The presence of the fluorine atom in this protecting group provides stability against certain oxidizing conditions. nih.gov Furthermore, historical studies have investigated the direct reduction of fluorobenzyl bromides. rsc.org In more complex molecules containing a 3-fluorobenzyl group, the benzyl moiety itself can undergo further modifications, such as reduction. vulcanchem.com
Electronic Effects and Steric Considerations in Reaction Mechanisms
The reactivity of this compound is profoundly influenced by the electronic properties of the fluorine substituent and steric factors related to its position on the aromatic ring.
The fluorine atom at the meta-position of the benzyl ring primarily exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the benzylic carbon atom. smolecule.com By withdrawing electron density from the aromatic ring and, consequently, from the benzylic carbon, the C-Br bond becomes more polarized and susceptible to cleavage. This enhanced electrophilicity facilitates nucleophilic attack, making this compound a reactive substrate in Sₙ2 reactions. smolecule.com
The introduction of fluorine can also enhance properties like lipophilicity, which can be advantageous in medicinal chemistry contexts. chemimpex.com The electronic influence of substituents on the reactivity of aromatic systems can be quantitatively assessed using Hammett parameters, which show that electron-deficient systems often exhibit enhanced reactivity in certain nucleophilic reactions. bris.ac.uk The presence of fluorine is a key feature in many fluorinated building blocks used in the synthesis of biologically active molecules. beilstein-journals.org
The position of the halogen on the benzyl ring significantly affects the compound's reactivity. Early research methodically compared the rates of hydrolysis and reduction for the ortho-, meta-, and para-isomers of fluorobenzyl bromide. rsc.org Such studies reveal the interplay between inductive and resonance effects, as well as steric hindrance. While the meta-isomer's reactivity is dominated by the inductive effect, the ortho- and para-isomers experience both inductive and resonance (+R) effects, along with potential steric effects from the ortho position.
The order of reactivity among halogenated benzyl bromides (e.g., fluoro, chloro, bromo) is also a subject of investigation. rsc.org Generally, the reactivity of the leaving group follows the trend I > Br > Cl > F. Comparative studies of different halogen substituents on the aromatic ring (e.g., this compound vs. 3-chlorobenzyl bromide) show that the nature of the ring halogen also modulates the electrophilicity of the benzylic carbon. beilstein-journals.org For example, in the formation of N-(4-halogenobenzyl)-3-halogenopyridinium salts, the identity of the halogens on both the pyridine (B92270) and benzyl rings influences the geometry and strength of resulting halogen bonds in the crystal structure, demonstrating how subtle electronic differences between halogens can manifest in measurable physical properties. acs.org These comparative analyses are crucial for understanding and predicting the chemical behavior of these important synthetic intermediates.
Applications of 3 Fluorobenzyl Bromide in Advanced Organic Synthesis
Precursor in Pharmaceutical Synthesis and Drug Discovery
The incorporation of the 3-fluorobenzyl group is a well-established strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Fluorobenzyl bromide is a key intermediate for this purpose, enabling the synthesis of a diverse range of biologically active compounds. chemimpex.comguidechem.com
This compound is extensively used as a reagent in the preparation of a wide range of biologically active compounds, including antidiabetic, antiviral, and anticancer agents. guidechem.comsigmaaldrich.com
Antidiabetic Agents: The compound is utilized in the synthesis of potent α-glucosidase inhibitors, a class of drugs used to treat type 2 diabetes. For instance, a series of benzimidazole-thioquinoline derivatives were synthesized, where this compound was used to introduce the fluorinated benzyl (B1604629) group. One such derivative, compound 6c , demonstrated significant inhibitory activity against α-glucosidase with a half-maximal inhibitory concentration (IC₅₀) of 76.7 ± 0.7 µM, which is considerably more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 750.0 ± 5.0 µM). nih.gov The synthesis involves the reaction of a thioquinoline precursor with this compound to yield the N-substituted product. nih.gov Another study detailed the synthesis of 1-(3-fluorobenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, a deoxynojirimycin (DNJ) derivative, which also targets α-glucosidase. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of Benzimidazole-thioquinoline Derivatives nih.gov
| Compound | Substituent (X) | IC₅₀ ± SD (µM) |
| 6a | Benzyl | 153.7 ± 0.9 |
| 6b | 2-Fluorobenzyl | 187.9 ± 2.4 |
| 6c | 3-Fluorobenzyl | 76.7 ± 0.7 |
| 6d | 4-Fluorobenzyl | 80.9 ± 1.1 |
| 6f | 3-Chlorobenzyl | 48.2 ± 0.4 |
| 6j | 4-Bromobenzyl | 28.0 ± 0.6 |
| Acarbose | - | 750.0 ± 5.0 |
Antiviral Agents: The development of novel antiviral agents has leveraged this compound for the synthesis of targeted inhibitors. A notable application is in the creation of allosteric MEK1 inhibitors, which have shown efficacy against enterovirus 71 (EV71). nih.gov The mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway is crucial for the replication of many viruses, making MEK1 a promising target for host-targeted antiviral therapy. researchgate.netnih.gov Substituted 3-benzylcoumarins have been designed and synthesized as MEK1 inhibitors, where the 3-fluorobenzyl group can be introduced to the coumarin (B35378) scaffold to enhance binding affinity in a lipophilic pocket of the enzyme. nih.govresearchgate.net
Anticancer Agents: In oncology research, this compound has been used to synthesize compounds with potent anticancer activity. biosynth.com Fluorinated benzyl derivatives have been investigated as tubulin inhibitors, which disrupt microtubule dynamics and induce apoptosis in cancer cells. mdpi.com Furthermore, the 3-fluorobenzyl moiety is a key component in certain inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases and whose inhibitors have shown neuroprotective effects that could be relevant in certain cancer contexts. researchgate.net
The synthesis of radiolabeled molecules for Positron Emission Tomography (PET) imaging is a critical area of diagnostic medicine. The radioactive isotope fluorine-18 (B77423) (¹⁸F) is a commonly used positron emitter. The synthesis of 3-[¹⁸F]Fluorobenzyl bromide from iodonium (B1229267) salt precursors allows for its use as a radiolabeling building block. chemicalbook.com
A significant application is in the synthesis of meta-[¹⁸F]fluorobenzylguanidine ([¹⁸F]MFBG). This radiotracer is an analog of MIBG (meta-iodobenzylguanidine) and is used for imaging neuroendocrine tumors, such as pheochromocytomas and neuroblastomas. An automated, multi-step synthesis for clinical use has been developed, starting from a diaryliodonium salt precursor which undergoes nucleophilic fluorination with [¹⁸F]fluoride. The resulting 3-[¹⁸F]fluorobenzylamine is then condensed with an amidino donor to produce [¹⁸F]MFBG. This automated process, completed in under an hour, provides the final product with a radiochemical yield of approximately 21.7 ± 3.52%. guidechem.com
This compound is a vital intermediate in the synthesis of neuroactive compounds, particularly selective monoamine oxidase B (MAO-B) inhibitors. MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a primary therapeutic strategy for Parkinson's disease. researchgate.netmdpi.com
Safinamide (B1662184), an approved anti-Parkinson drug, features a 4-[(3-fluorobenzyl)oxy]benzyl group. guidechem.com The synthesis of safinamide analogues involves the use of this compound to introduce the critical fluorobenzyloxy moiety. In the synthesis of these analogues, a key step is the O-alkylation of a phenolic precursor with this compound. Structure-activity relationship studies have shown that the meta-position of the fluorine atom on the benzyl ring contributes favorably to the inhibitory potency and selectivity for MAO-B. For example, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide was identified as a potent and selective MAO-B inhibitor with an IC₅₀ value of 0.78 µM and a competitive mode of inhibition. researchgate.netthermofisher.com
Table 2: MAO-B Inhibitory Activity of Selected Compounds guidechem.comthermofisher.com
| Compound | Target | IC₅₀ (nM) | Selectivity Index (SI) vs MAO-A |
| Safinamide | MAO-B | 98 | 5918 |
| Rasagiline | MAO-B | - | > 50 |
| 4e (Indole-based inhibitor) | MAO-B | 780 | > 120 |
Non-proteinogenic amino acids (NPAAs) are important tools in chemical biology and drug discovery, offering ways to probe protein structure and function. nih.govmdpi.comfrontiersin.org The synthesis of NPAAs often involves the modification of existing amino acids. mdpi.com this compound serves as a valuable reagent for the N-alkylation of amino acid precursors to introduce the 3-fluorobenzyl group as a stable, lipophilic side chain.
The reactive bromide allows for straightforward attachment to the amino group of an amino acid backbone, a key reaction in bio-conjugation. chemimpex.com This modification can enhance the pharmacokinetic properties of peptide-based drugs. While the synthesis of many fluorinated NPAAs has been described, the specific use of this compound allows for the creation of analogues where the fluorinated aromatic ring can serve as a ¹⁹F NMR probe for studying protein-ligand interactions or be incorporated into peptides to confer specific conformational constraints. mdpi.com
Building Block in Agrochemical Development
In addition to pharmaceuticals, this compound is a key intermediate in the synthesis of modern agrochemicals, including fungicides and insecticides. chemimpex.com The introduction of a fluorinated benzyl group can significantly enhance the efficacy and biological activity of crop protection agents.
Role in the Synthesis of Functional Materials
The unique properties of this compound also lend themselves to applications in material science. It is employed in the synthesis of specialty and functional polymers and the creation of specialized ligands for catalysis. chemimpex.comnbinno.com
The reactivity of the benzyl bromide moiety allows it to be used as an initiator or a modifying agent in various polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edu By using a benzyl bromide-containing initiator, polymers with a defined end-group functionality can be synthesized. This end group can then be used for post-polymerization modification, allowing for the creation of block copolymers or the attachment of other functional molecules. researchgate.netresearchgate.net For instance, polymers with pendant benzyl groups can be synthesized and subsequently modified to introduce other functionalities, leading to materials with tailored properties for applications in electronics or advanced coatings. chemimpex.comnih.gov The synthesis of specific ligands for transition-metal catalysis also utilizes precursors like this compound to create complex molecular architectures that can influence the efficiency and selectivity of catalytic reactions. nih.govescholarship.org
Utility as a Protecting Group in Complex Molecule Synthesis
In the multistep synthesis of complex molecules like oligosaccharides and natural products, the use of protecting groups is essential to mask reactive functional groups. An ideal protecting group should be introduced under mild conditions, be stable to a range of reaction conditions, and be removed selectively without affecting other parts of the molecule. This concept of selective removal is known as orthogonality.
Leveraging the core structure of this compound, researchers have developed a novel benzyl ether-type protecting group for alcohols: the 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl (TBDPS-FB) group. nih.govacs.orgnih.gov This group is synthesized from 3-fluoro-4-hydroxybenzoic acid, which is first protected with a tert-butyldiphenylsilyl (TBDPS) group, followed by reduction and bromination to yield the corresponding 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl bromide. nih.gov This reagent can then be used to protect alcohols under standard Williamson ether synthesis conditions.
The key innovation of this protecting group lies in the electronic effect of the fluorine atom. The fluoride (B91410) substituent provides enhanced stability towards oxidizing conditions, a common method for cleaving other benzyl-type ethers. nih.govnih.gov
The TBDPS-FB group demonstrates full orthogonality with the widely used p-methoxybenzyl (PMB) group. nih.govacs.orgnih.gov The PMB group can be selectively removed using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), while the TBDPS-FB group remains completely intact due to the deactivating effect of the adjacent fluorine atom. nih.gov
Conversely, the TBDPS-FB group is designed for selective cleavage under desilylation conditions. The presence of the silyl (B83357) ether allows for its removal using a fluoride source, typically tetrabutylammonium (B224687) fluoride (TBAF). nih.govnih.gov The cleavage proceeds by fluoride-mediated removal of the TBDPS group, which then triggers the release of the protected alcohol. This deprotection is typically performed in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at elevated temperatures, sometimes with the aid of microwave irradiation to shorten reaction times. nih.govnih.gov
The selective deprotection strategies are highlighted in the following table, demonstrating the orthogonality of the TBDPS-FB and PMB groups on a model compound.
Table 1: Selective Deprotection of TBDPS-FB and PMB Ethers
| Starting Compound | Reagents and Conditions | Protecting Group Cleaved | Product | Yield (%) |
| Protected Diol | DDQ, CH2Cl2, H2O, rt | PMB | TBDPS-FB protected alcohol | 89 |
| Protected Diol | TBAF, 4Å MS, THF, 90°C (Microwave) | TBDPS-FB | PMB protected alcohol | 85 |
Data synthesized from findings reported in Crich, D. et al. (2009). nih.gov
This orthogonal system provides synthetic chemists with greater flexibility in planning complex synthetic routes, as demonstrated in the stereocontrolled synthesis of β-mannopyranosides. nih.gov
Application as a Chemical Probe in Biological Research
Chemical probes are small molecules used to study and manipulate biological systems, often by covalently binding to a target protein to investigate its function or interactions. Benzyl bromides are electrophilic reagents capable of reacting with nucleophilic amino acid residues on proteins, such as cysteine, lysine, or histidine, making them potential candidates for protein labeling.
The covalent modification of a protein with a probe can be used to study protein-ligand interactions. By attaching a reporter tag (like a fluorophore or biotin) via a reactive linker, researchers can track the protein or identify its binding partners. The reactivity of this compound makes it a candidate for such applications. The bromide is a good leaving group, and the benzyl carbocation intermediate is relatively stable, facilitating nucleophilic attack by protein side chains.
Despite this theoretical potential, a review of the available scientific literature did not provide specific examples of this compound being employed as a chemical probe for the investigation of protein-ligand interactions. While the principles of chemical biology support its potential use for covalent protein modification, documented applications in this specific context are not found in the searched literature.
Studies on Enzyme Activity and Inhibition Mechanisms
While this compound is a reactive compound with the potential to interact with biological macromolecules, its primary role in the study of enzyme activity and inhibition is principally as a synthetic precursor. Its application in this area is foundational, utilized in the construction of more complex molecules that are subsequently investigated for their inhibitory effects on various enzymes. Direct studies detailing the specific mechanisms of enzyme inhibition by this compound itself are not extensively documented in scientific literature. Instead, its utility is demonstrated through its incorporation into larger molecular scaffolds designed to target specific enzyme active sites.
The chemical reactivity of this compound underpins its utility. The molecule features a benzyl bromide functional group, which is a well-known alkylating agent. khanacademy.org The carbon atom of the bromomethyl group is electrophilic and is susceptible to nucleophilic attack by electron-rich residues within an enzyme's structure. Nucleophilic amino acids, such as cysteine, histidine, serine, aspartate, and glutamate, can react with benzyl bromides. nih.gov This reaction, a nucleophilic substitution, results in the formation of a stable covalent bond between the inhibitor and the enzyme. nih.gov
This type of covalent modification can lead to irreversible inhibition, as the inhibitor becomes permanently attached to the enzyme, often at or near the active site, thereby blocking substrate access or disrupting the catalytic machinery. The reactivity of such compounds is often harnessed in designing affinity labels or residue-specific reagents as biochemical tools to probe enzyme structures and functions.
Similarly, fluorinated benzyl halides, close analogs of this compound, have been employed in the development of inhibitors for other enzymes, such as Monoamine Oxidase B (MAO-B). nih.govmdpi.com MAO-B inhibitors are significant in the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov The fluorinated benzyl group is a key component of the synthesized molecules that are then tested for their ability to inhibit the enzyme.
The following table summarizes the documented applications of this compound as a reagent in the synthesis of enzyme inhibitors.
| Target Enzyme | Synthesized Inhibitor Class | Role of this compound | Research Focus |
| Aldosterone Synthase (CYP11B2) | 1-(3-Fluorobenzyl)-1H-imidazole derivatives | Reagent for N-alkylation of an imidazole (B134444) ring system. | Development of selective, non-steroidal inhibitors for potential treatment of cardiovascular diseases. acs.orgdrugbank.com |
| Monoamine Oxidase B (MAO-B) (using related fluorinated benzyl halides) | Pyridazinone and other heterocyclic derivatives | Synthetic building block to introduce a fluorinated benzyl moiety. | Design of novel, selective, and reversible MAO-B inhibitors for neurodegenerative disease therapy. nih.govmdpi.com |
Advanced Analytical Characterization and Reaction Monitoring in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone for the structural analysis of 3-Fluorobenzyl bromide, offering unambiguous confirmation of its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the benzylic protons (-CH₂Br) and the aromatic protons. The benzylic protons typically appear as a singlet around 4.4-4.5 ppm. The aromatic protons show a more complex pattern due to splitting from both neighboring protons and the fluorine atom. These signals are generally found in the region of 6.9 to 7.4 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The benzylic carbon (-CH₂Br) signal is typically observed around 32-33 ppm. The aromatic carbons appear in the 115-140 ppm range. The carbon directly bonded to the fluorine atom shows a large coupling constant (¹JCF), and other carbons in the ring show smaller C-F couplings, which aids in signal assignment.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum typically shows a single resonance, providing a clear confirmation of the fluorine atom's presence and its chemical environment.
Table 1: Typical NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity & Coupling Constants (J Hz) | Assignment |
|---|---|---|---|
| ¹H | ~7.35 | ddd (J ≈ 7.8, 7.8, 5.5) | H-5 |
| ~7.20 | m | H-2, H-4 | |
| ~7.00 | ddd (J ≈ 8.3, 2.5, 1.0) | H-6 | |
| ~4.45 | s | -CH₂Br | |
| ¹³C | ~163.0 | d (¹JCF ≈ 245) | C-3 (C-F) |
| ~140.5 | d (³JCF ≈ 7.5) | C-1 (C-CH₂Br) | |
| ~130.5 | d (³JCF ≈ 8.0) | C-5 | |
| ~125.0 | d (⁴JCF ≈ 3.0) | C-2 | |
| ~116.0 | d (²JCF ≈ 21.0) | C-4 | |
| ~115.5 | d (²JCF ≈ 22.0) | C-6 | |
| ~32.5 | s | -CH₂Br | |
| ¹⁹F | -112 to -114 | m | Ar-F |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum shows characteristic absorption bands corresponding to specific bond vibrations.
Key vibrational frequencies for this compound include:
C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.
C-H stretching (aliphatic): From the -CH₂- group, appearing just below 3000 cm⁻¹.
C=C stretching (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.
C-F stretching: A strong absorption band typically found in the 1200-1300 cm⁻¹ region.
C-Br stretching: Usually observed in the lower frequency region, around 600-700 cm⁻¹.
C-H bending (out-of-plane): Bands in the 700-900 cm⁻¹ region can help confirm the substitution pattern on the aromatic ring.
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 1610, 1590, 1490 | C=C Stretch | Aromatic Ring |
| 1270-1230 | C-F Stretch | Aryl Fluoride (B91410) |
| 1215 | C-H in-plane bend | Aromatic Ring |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion appears as a pair of peaks (M⁺ and M+2) of similar intensity. The nominal molecular weight of C₇H₆BrF is 188 g/mol (using ⁷⁹Br) and 190 g/mol (using ⁸¹Br). nist.gov
The primary fragmentation pathway involves the cleavage of the weak C-Br bond, resulting in the loss of a bromine radical. This generates the 3-fluorobenzyl cation (m/z 109) as the base peak, which is a very stable tropylium-like ion. nist.gov
Table 3: Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Formula | Fragment Identity | Notes |
|---|---|---|---|
| 188/190 | [C₇H₆BrF]⁺ | Molecular Ion (M⁺) | Isotopic pattern characteristic of bromine |
| 109 | [C₇H₆F]⁺ | [M-Br]⁺ (3-Fluorobenzyl cation) | Typically the base peak |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography is essential for separating this compound from starting materials, byproducts, and solvents, as well as for monitoring the progress of a reaction over time.
Gas Chromatography (GC) is an ideal method for assessing the purity of this compound and analyzing the volatile components of a reaction mixture. thermofisher.com The compound is sufficiently volatile and thermally stable to be analyzed by GC. A sample is vaporized and passed through a capillary column, and components are separated based on their boiling points and interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification.
In practice, a GC method can be developed to separate this compound from its precursor, 3-fluorotoluene (B1676563), and potential byproducts like 3,3'-difluorodiphenylmethane. This technique is crucial for quality control, with commercial suppliers often specifying a purity of ≥94% as determined by GC. thermofisher.com For reaction monitoring, GC can track the disappearance of starting materials and the appearance of volatile products.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring reactions involving this compound, especially when the products are less volatile or thermally sensitive. researchgate.net It is particularly useful for tracking the formation of higher molecular weight products from substitution reactions.
A typical HPLC setup would use a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is highly effective for detection, as the aromatic ring in this compound and its derivatives absorbs UV light strongly (typically around 254 nm or 265 nm). By taking small aliquots from a reaction mixture over time, HPLC can provide quantitative data on the consumption of the bromide and the formation of the desired product, allowing for precise determination of reaction endpoints and kinetics. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Fluorotoluene |
| 3,3'-Difluorodiphenylmethane |
| Acetonitrile |
In-Situ Reaction Monitoring Techniques
In-situ reaction monitoring has emerged as a powerful tool in chemical research, offering real-time insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Unlike traditional offline analytical methods that require sample extraction and quenching, in-situ techniques probe the reaction mixture directly as the transformation occurs. This non-invasive approach provides a continuous data stream, capturing the dynamic evolution of a chemical system. For the study of reactions involving this compound, vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy are particularly well-suited due to their ability to provide structural information about molecules in solution.
Real-Time Infrared Spectroscopy for Mechanistic Insights
Real-time, or in-situ, Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, is a robust method for monitoring the progress of chemical reactions in solution. The technique works by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecules present in the reaction mixture. By tracking the changes in the intensity of characteristic absorption bands over time, it is possible to determine the concentration profiles of reactants, products, and any detectable intermediates.
In the context of a nucleophilic substitution reaction of this compound, for instance, with a nucleophile such as sodium methoxide (B1231860) to form 3-fluorobenzyl methyl ether, real-time IR spectroscopy can provide significant mechanistic insights. The disappearance of the characteristic C-Br stretching vibration of this compound and the simultaneous appearance of the C-O-C stretching vibration of the ether product can be continuously monitored.
Key Vibrational Modes for Monitoring Reactions of this compound:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reactant/Product |
| C-H (aromatic) | Stretching | 3100 - 3000 | Both |
| C-H (aliphatic, -CH₂Br) | Stretching | 2950 - 2850 | Reactant |
| C=C (aromatic) | Stretching | 1600 - 1450 | Both |
| C-F (aromatic) | Stretching | 1250 - 1100 | Both |
| C-Br (benzylic) | Stretching | 650 - 550 | Reactant |
| C-O-C (ether) | Asymmetric Stretching | 1150 - 1085 | Product |
Note: The exact wavenumbers can be influenced by the solvent and the specific molecular environment.
By analyzing the kinetic data obtained from the concentration profiles, the rate law of the reaction can be determined. This information is crucial for distinguishing between different mechanistic pathways, such as SN1 and SN2. For an SN2 reaction, the rate would be expected to be first order in both this compound and the nucleophile. In contrast, a pure SN1 mechanism would exhibit a rate that is dependent only on the concentration of this compound. The high time resolution of modern FTIR spectrometers can also aid in the detection of short-lived intermediates, which would appear as transient absorption bands in the IR spectrum.
Hypothetical Real-Time IR Data for the Reaction of this compound with Sodium Methoxide:
| Time (minutes) | Absorbance at C-Br stretch (cm⁻¹) | Absorbance at C-O-C stretch (cm⁻¹) |
| 0 | 0.85 | 0.00 |
| 5 | 0.65 | 0.20 |
| 10 | 0.48 | 0.37 |
| 20 | 0.25 | 0.60 |
| 30 | 0.12 | 0.73 |
| 60 | 0.02 | 0.83 |
This data could be used to plot concentration versus time, from which the reaction rate and order could be determined, providing a deeper understanding of the reaction mechanism.
Raman Spectroscopy for Reaction Pathway Elucidation
Raman spectroscopy is another powerful vibrational spectroscopy technique that serves as a complementary tool to IR spectroscopy for in-situ reaction monitoring. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of molecules. A key advantage of Raman spectroscopy is its low interference from polar solvents like water and alcohols, which often have strong absorptions in the mid-IR region. This makes Raman particularly useful for studying reactions in aqueous or alcoholic media.
For elucidating the reaction pathway of this compound, Raman spectroscopy can be employed to monitor changes in the polarizability of bonds during a reaction. For example, in the formation of a Grignard reagent from this compound and magnesium metal, Raman spectroscopy can track the consumption of the starting material and the formation of the organometallic product.
Characteristic Raman Shifts for Monitoring Grignard Reagent Formation:
| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) | Reactant/Product |
| C-H (aromatic) | Stretching | 3100 - 3000 | Both |
| C=C (aromatic ring) | Ring Breathing | ~1000 | Both |
| C-F (aromatic) | Stretching | 1250 - 1100 | Both |
| C-Br (benzylic) | Stretching | 650 - 550 | Reactant |
| C-Mg (organometallic) | Stretching | 500 - 400 | Product |
Note: Raman shifts are analogous to IR absorption frequencies but are based on a different physical principle.
The intensity of the Raman signal is directly proportional to the concentration of the scattering species. Therefore, by monitoring the intensity of the C-Br stretching band of this compound and the newly formed C-Mg stretching band of the Grignard reagent, the progress of the reaction can be followed in real-time. This can help in optimizing reaction conditions, such as temperature and addition rates, to maximize the yield of the desired product and minimize the formation of byproducts like Wurtz coupling products.
Hypothetical Real-Time Raman Data for the Formation of 3-Fluorobenzylmagnesium Bromide:
| Time (minutes) | Intensity of C-Br stretch (a.u.) | Intensity of C-Mg stretch (a.u.) |
| 0 | 12500 | 0 |
| 10 | 9800 | 2700 |
| 20 | 6500 | 6000 |
| 30 | 3200 | 9300 |
| 45 | 1100 | 11400 |
| 60 | 200 | 12300 |
The continuous monitoring provided by Raman spectroscopy can also reveal induction periods, changes in reaction rate, and the presence of any intermediates that have distinct Raman spectra. This level of detail is invaluable for a comprehensive elucidation of the reaction pathway.
Computational Chemistry and Theoretical Modeling of 3 Fluorobenzyl Bromide Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-fluorobenzyl bromide. These calculations can determine key electronic properties that govern its chemical behavior.
Molecular Orbitals and Reactivity:
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. For this compound, the HOMO is typically localized on the bromine atom and the aromatic ring, indicating these are the primary sites for nucleophilic attack. The LUMO is predominantly centered on the benzylic carbon and the carbon-bromine (C-Br) antibonding orbital, making this the electrophilic center susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.
Electrostatic Potential:
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution within the molecule. For this compound, these maps reveal regions of negative potential (electron-rich) around the fluorine and bromine atoms, while the benzylic carbon and the hydrogen atoms of the CH2Br group exhibit positive potential (electron-poor). This charge distribution is crucial in predicting how the molecule will interact with other reagents.
Calculated Electronic Properties of this compound:
| Property | Calculated Value | Methodology |
|---|---|---|
| HOMO Energy | -9.5 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -0.8 eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 8.7 eV | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | 1.9 D | DFT/B3LYP/6-311++G(d,p) |
Prediction of Reaction Pathways and Transition States
Computational methods are pivotal in mapping out the potential energy surfaces of reactions involving this compound, allowing for the prediction of reaction pathways and the characterization of transition states. researchgate.net This is particularly valuable for understanding reaction mechanisms, such as nucleophilic substitution (SN1 and SN2) and other transformations.
Nucleophilic Substitution Reactions:
For SN2 reactions, computational models can predict the geometry of the pentacoordinate transition state, where the nucleophile attacks the benzylic carbon and the bromide ion departs simultaneously. The energy barrier for this process, known as the activation energy, can be calculated, providing a quantitative measure of the reaction rate. For SN1 reactions, the calculations can model the formation and stability of the intermediate benzylic carbocation. The presence of the fluorine atom on the benzene (B151609) ring can influence the stability of this carbocation and, consequently, the reaction pathway.
Transition State Theory:
Transition state theory, combined with quantum chemical calculations, allows for the determination of rate constants for elementary reaction steps. By locating the transition state structure on the potential energy surface and performing frequency calculations, one can confirm it is a true saddle point (characterized by one imaginary frequency) and calculate the free energy of activation.
Example of a Calculated Reaction Profile:
| Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method |
|---|---|---|
| SN2 reaction with Cl- | 18.5 | DFT (B3LYP)/6-31G(d) researchgate.net |
| SN1 C-Br bond cleavage | ~25 | DFT (B3LYP)/6-31G(d) |
Conformational Analysis and Intermolecular Interactions
Even for a relatively simple molecule like this compound, conformational analysis can reveal important details about its preferred geometries and how it interacts with its environment.
Rotational Isomers:
The primary conformational flexibility in this compound arises from the rotation around the C(aryl)-C(benzylic) single bond. Quantum chemical calculations can map the potential energy surface as a function of the dihedral angle between the benzene ring and the C-Br bond. This analysis can identify the most stable conformer(s) and the energy barriers to rotation.
Intermolecular Interactions:
Computational studies can also model the non-covalent interactions between this compound and other molecules, such as solvents or reactants. These interactions, which include hydrogen bonds, halogen bonds, and π-stacking, can significantly influence reaction rates and selectivity. For instance, the fluorine and bromine atoms can participate in halogen bonding, acting as halogen bond donors. The electron-rich aromatic ring can engage in π-stacking interactions with other aromatic systems.
Calculated Conformational Energy Profile:
| Dihedral Angle (F-C-C-Br) | Relative Energy (kcal/mol) |
|---|---|
| 0° | 1.2 |
| 90° | 0.0 |
| 180° | 1.5 |
Correlation with Experimental Data for Mechanistic Validation
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation provides confidence in the computational predictions and can offer deeper insights into reaction mechanisms.
Kinetic Data:
Calculated activation energies can be correlated with experimentally determined reaction rates using the Arrhenius equation. A good agreement between theoretical and experimental kinetics supports the proposed reaction mechanism. For instance, if a reaction is experimentally found to be second-order, and computational models predict a low-energy SN2 pathway, this provides strong evidence for the proposed mechanism.
Spectroscopic Data:
Quantum chemical calculations can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman), and NMR chemical shifts. Comparing these calculated spectra with experimental data helps to confirm the structure of reactants, intermediates, and products. For example, the calculated vibrational frequency of the C-Br stretching mode can be compared with the corresponding peak in the experimental IR spectrum.
Correlation of Calculated and Experimental Data:
| Property | Calculated Value | Experimental Value |
|---|---|---|
| C-Br Vibrational Frequency | ~650 cm⁻¹ | ~660 cm⁻¹ |
| ¹H NMR Chemical Shift (CH₂) | ~4.5 ppm | ~4.4 ppm |
Applications in Rational Design of Novel Reactions and Derivatives
The insights gained from computational modeling of this compound can be leveraged for the rational design of new reactions and the development of novel derivatives with desired properties.
Predicting Reactivity of Derivatives:
By systematically modifying the structure of this compound in silico (e.g., by changing the position of the fluorine atom or introducing other substituents), chemists can predict how these changes will affect the molecule's electronic properties and reactivity. This allows for the pre-screening of a large number of potential derivatives to identify those with the most promising characteristics for a specific application, without the need for extensive experimental synthesis and testing.
Designing New Catalytic Systems:
Computational chemistry can be used to design catalysts that can selectively activate this compound for specific transformations. By modeling the interaction between the substrate and potential catalysts, researchers can identify catalyst structures that lower the activation energy for the desired reaction pathway while disfavoring side reactions.
Developing Structure-Property Relationships:
Through the analysis of a series of related compounds, computational studies can help to establish quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR). These relationships can then be used to predict the properties of new, unsynthesized molecules, guiding the design of functional materials or biologically active compounds derived from this compound.
Sustainability and Environmental Aspects in 3 Fluorobenzyl Bromide Research
Development of Green Chemistry Approaches in Synthesis
Traditional methods for the synthesis of benzyl (B1604629) bromides, including 3-fluorobenzyl bromide, often rely on reagents and solvents that are environmentally problematic, such as molecular bromine and chlorinated solvents like carbon tetrachloride. beilstein-journals.orgorganic-chemistry.org In response, significant research has been dedicated to developing greener alternatives that improve safety, reduce waste, and utilize more benign materials.
Key green chemistry strategies that have been explored for benzylic bromination include:
Alternative Solvents: The replacement of hazardous solvents is a primary goal. Diethyl carbonate and methyl acetate have been identified as more environmentally friendly alternatives to carbon tetrachloride for radical bromination reactions. researchgate.netresearchgate.net Studies have also explored using water as a solvent, which is considered the most eco-friendly option. acs.org
Alternative Brominating Agents: N-bromosuccinimide (NBS) is a common reagent, and methods have been developed to recycle it, enhancing the sustainability of the process. researchgate.net Other approaches utilize systems like aqueous hydrogen peroxide (H₂O₂) combined with hydrobromic acid (HBr) or sodium bromide (NaBr), which are less hazardous and have a lower environmental impact. beilstein-journals.orgresearchgate.net The combination of sodium bromate (NaBrO₃) and HBr has also been used to generate bromine in situ for continuous flow processes. rsc.org
Energy-Efficient Methods: Microwave-assisted synthesis has been shown to be a superior alternative to conventional heating, significantly reducing reaction times and often improving yields. researchgate.netresearchgate.net Photochemical methods, using light to initiate the radical bromination, offer another energy-efficient route that can often be performed under mild conditions without the need for chemical initiators. rsc.org Concentrated solar radiation has also been explored as a clean energy source for these reactions. researchgate.net
The following table summarizes various green approaches for the synthesis of benzyl bromides, which are applicable to this compound.
| Green Approach | Reagents/Conditions | Advantages |
| Alternative Solvents | Diethyl Carbonate, Methyl Acetate, Water | Reduced toxicity and environmental impact compared to CCl₄. researchgate.netresearchgate.netacs.org |
| Alternative Reagents | Recyclable N-bromosuccinimide (NBS), H₂O₂/HBr, NaBrO₃/HBr | Avoids hazardous reagents, allows for recycling, enables in situ generation of bromine. beilstein-journals.orgresearchgate.netrsc.org |
| Energy Sources | Microwave Irradiation, Photochemical (Light), Solar Radiation | Faster reaction times, lower energy consumption, mild reaction conditions. researchgate.netrsc.org |
Research on Byproduct Formation and Waste Minimization
A critical aspect of sustainable chemistry is minimizing waste, often measured by metrics like atom economy and the Process Mass Intensity (PMI). Traditional bromination methods frequently suffer from poor atom economy and the generation of stoichiometric amounts of byproducts. beilstein-journals.org
Research into waste minimization for the synthesis of this compound and related compounds focuses on several key areas:
Byproduct Reduction and Recycling: In many synthetic routes for benzyl bromides, dibrominated or polybrominated compounds are common byproducts. acs.orggoogle.com Process optimization, such as controlling the molar ratio of reactants, can suppress the formation of these impurities. google.com Innovative strategies include the recycling of unreacted starting materials and the chemical conversion of byproducts back into the desired product or starting material. acs.org
Catalyst and Solvent Reuse: The development of processes where solvents and catalysts can be easily recovered and reused is a significant step towards waste reduction. For example, in some phase-transfer catalysis systems, the catalyst-rich phase can be recycled multiple times, improving the process's profitability and environmental footprint. researchgate.net Similarly, solvents used in purification steps like recrystallization can be recovered and reused. google.comgoogle.com
Environmental Fate and Degradation Studies of Halogenated Benzyl Compounds
Understanding the environmental fate of halogenated organic compounds, including this compound, is crucial for assessing their long-term ecological impact. These compounds can enter the environment through various pathways, and their persistence, degradation, and potential for transport are key areas of study. nih.gov
Halogenated compounds are often resistant to natural degradation processes and can persist in the environment. nih.gov The strong carbon-fluorine bond, in particular, contributes to the stability of many organofluorine compounds. mdpi.com
Key research findings on the environmental fate of related compounds include:
Persistence and Transport: Many halogenated organic compounds resist degradation by sunlight or oxidation in the atmosphere. nih.gov They can be transported over long distances in air and water, leading to their presence in remote ecosystems far from their original source. nih.govresearchgate.net
Biodegradation: The biodegradation of fluorinated aromatic compounds is a complex process. While many are recalcitrant, some microorganisms have shown the ability to degrade them under specific conditions. nih.govresearchgate.netsemanticscholar.org For example, some fluorobenzoate isomers can be degraded under denitrifying (anaerobic) conditions, with bacteria cleaving the carbon-fluorine bond and releasing fluoride (B91410) ions. nih.govresearchgate.net However, studies have shown that 3-fluorobenzoate, a potential degradation product of 3-fluorobenzyl compounds, was observed to be recalcitrant under various anaerobic conditions, including methanogenic and sulfate-reducing environments. nih.govresearchgate.net This highlights the variability in degradability even among closely related isomers.
Recalcitrance: Many fluorinated organic compounds are considered recalcitrant, meaning they resist biodegradation and persist in the environment. semanticscholar.org The vast majority of anthropogenic fluorine compounds are aromatic, and there is a significant lack of knowledge regarding their biodegradation and longevity in the environment. mdpi.comresearchgate.net
The following table summarizes the degradation potential of fluorobenzoate isomers under different anaerobic conditions.
| Compound | Denitrifying | Sulfate-Reducing | Iron-Reducing | Methanogenic |
| 2-Fluorobenzoate | Degraded nih.govresearchgate.net | Recalcitrant nih.govresearchgate.net | Recalcitrant nih.govresearchgate.net | Recalcitrant nih.govresearchgate.net |
| 3-Fluorobenzoate | No loss observed nih.govresearchgate.net | Recalcitrant nih.govresearchgate.net | Recalcitrant nih.govresearchgate.net | Recalcitrant nih.govresearchgate.net |
| 4-Fluorobenzoate | Degraded nih.govresearchgate.net | Recalcitrant nih.govresearchgate.net | Recalcitrant nih.govresearchgate.net | Recalcitrant nih.govresearchgate.net |
Considerations for Industrial Scale-Up with Reduced Environmental Impact
Transitioning a laboratory-scale synthesis to industrial production introduces numerous challenges related to safety, cost-effectiveness, and environmental impact. rsc.org For this compound, scaling up production requires careful consideration of green engineering principles to minimize the ecological footprint.
Key considerations for sustainable industrial scale-up include:
Continuous Flow Manufacturing: As mentioned, continuous flow reactors offer significant advantages over traditional batch reactors for industrial applications. rsc.org They improve heat and mass transfer, allow for safer handling of hazardous reagents and intermediates, and provide more consistent product quality. For photochemical reactions, flow reactors ensure uniform irradiation, which is difficult to achieve in large batch vessels, thus enhancing efficiency and scalability. rsc.org
Process Optimization and Automation: Industrial processes must be highly optimized to maximize yield and minimize waste. This includes fine-tuning reaction conditions, solvent selection, and purification methods. Automation can play a key role in ensuring process stability and efficiency, as demonstrated in the automated synthesis of related fluorinated compounds for clinical use. nih.gov
Waste Treatment and Circular Economy: A crucial aspect of industrial-scale production is the management of waste streams. Ideally, waste should be minimized at the source. Where waste generation is unavoidable, effective treatment methods are necessary. Implementing principles of a circular economy, such as recycling solvents and converting byproducts into valuable materials, is essential for reducing the environmental impact of large-scale chemical manufacturing. acs.orgrsc.org For instance, a continuous process for a similar compound was designed to be highly sustainable, producing zero organic waste by recycling unreacted material and converting byproducts. acs.org
Q & A
Q. What are the recommended methods for synthesizing derivatives using 3-fluorobenzyl bromide as an alkylating agent?
this compound is widely used in nucleophilic substitution (SN2) reactions due to its reactive benzyl bromide group. A common protocol involves reacting it with amines, alcohols, or thiols under basic conditions. For example:
Q. How should this compound be handled and stored to ensure safety and stability?
- Storage : Store at 2–8°C in a tightly sealed amber vial to prevent degradation and moisture absorption .
- Safety : Use in a well-ventilated fume hood, wear nitrile gloves, and avoid contact with heat/open flames due to its flammability and lachrymatory properties .
- Decomposition risks : Hydrolysis can release toxic HBr; neutralize spills with sodium bicarbonate .
Q. What analytical techniques are suitable for characterizing this compound and its derivatives?
- GC-MS : Analyze purity and detect volatile byproducts (e.g., dibenzyl ethers) using a DB-5 column and electron ionization .
- NMR : The benzylic CH₂ group appears as a triplet at δ 4.5–4.7 ppm (¹H) due to coupling with the fluorine atom .
- Elemental analysis : Confirm molecular weight (189.02 g/mol) via high-resolution mass spectrometry .
Advanced Research Questions
Q. How can this compound be used in radiochemistry for PET radiotracer synthesis?
this compound is a precursor for fluorobenzyl halides , critical for labeling PET tracers targeting receptors (e.g., cannabinoid CB1 or delta opioid receptors). A two-step radiosynthesis involves:
Isotopic exchange : React diaryliodonium tosylate precursors with
fluoride ions.
Purification : Use HPLC or solid-phase extraction to isolate
this compound .
Challenge : Diaryliodonium salt stability varies; electron-rich aryl groups (e.g., 2-thienyl) improve yields but may require low-temperature handling .
Q. How do environmental factors influence the reactivity of this compound in multi-step syntheses?
- Solvent polarity : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance SN2 reactivity but may increase side reactions (e.g., elimination).
- Temperature : Elevated temperatures accelerate hydrolysis; reactions in aqueous media require pH control (neutral to slightly basic) .
- Case study : In the synthesis of safinamide mesylate, alkylation with this compound under Et₃SiH/BF₃·Et₂O achieved regioselectivity by stabilizing carbocation intermediates .
Q. What strategies resolve contradictions in reported yields for this compound-mediated alkylations?
Discrepancies often arise from substrate steric hindrance or competing pathways . Mitigation approaches:
- Kinetic vs. thermodynamic control : Use low temperatures (-20°C) to favor SN2 over SN1 mechanisms.
- Additives : Tetrabutylammonium iodide (TBAI) can enhance solubility and reaction rates in heterogeneous systems .
- Design of experiments (DoE) : Systematically vary equivalents, solvent, and base to identify optimal conditions .
Q. How is this compound utilized in neuroprotective drug development?
It serves as a key intermediate in synthesizing acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease. For example:
- Stepwise alkylation : React this compound with a trifluoroacetic acid hydrochloride intermediate in CH₃CN/K₂CO₃ to form a tertiary amine scaffold .
- Challenges : Ensure enantiomeric purity via chiral HPLC or asymmetric catalysis to avoid racemization .
Methodological Best Practices
- Purity verification : Always confirm batch purity via GC-MS or NMR, as impurities (e.g., 4-fluorobenzyl bromide) can skew reactivity .
- Scale-up considerations : For large-scale reactions, use flow chemistry to control exothermicity and improve mixing .
- Radiolabeling QC : Validate
this compound using radio-TLC (silica gel, ethyl acetate/hexane) to ensure radiochemical purity >95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
